N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide
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Overview
Description
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide is a synthetic organic compound that belongs to the class of 1,3,4-oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide typically involves a multi-step reaction sequence. One common method starts with the preparation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 4-(morpholin-4-yl)butanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, it can interact with nucleic acids and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Known for its antiviral activity.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but different substituents, leading to variations in biological activity.
Uniqueness
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide is unique due to its specific combination of the oxadiazole ring and morpholine moiety, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
89758-17-8 |
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Molecular Formula |
C17H22N4O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C17H22N4O4/c1-23-14-6-4-13(5-7-14)16-19-20-17(25-16)18-15(22)3-2-8-21-9-11-24-12-10-21/h4-7H,2-3,8-12H2,1H3,(H,18,20,22) |
InChI Key |
UPAMQAZBMBIOOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCN3CCOCC3 |
Origin of Product |
United States |
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